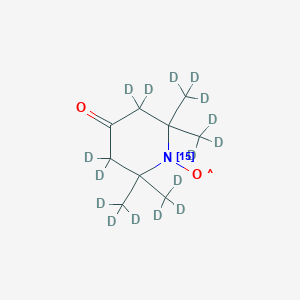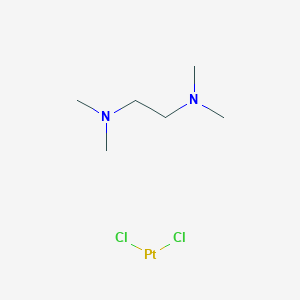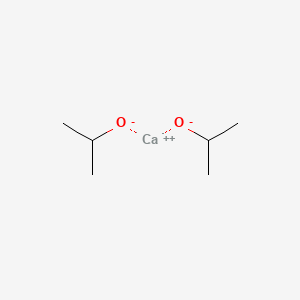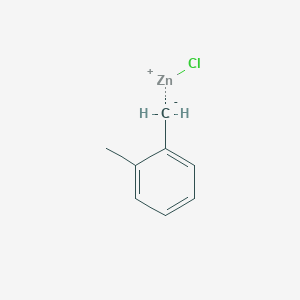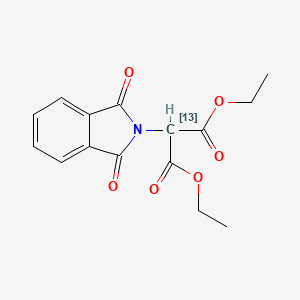
sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate is a specialized chemical compound used primarily in scientific research. This compound is a derivative of sodium 3-methyl-2-oxobutanoate, with specific isotopic labeling that includes deuterium and carbon-13. These isotopic labels make it particularly useful in various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate typically involves the isotopic labeling of the parent compound, sodium 3-methyl-2-oxobutanoate. The process begins with the introduction of deuterium and carbon-13 into the precursor molecules. This can be achieved through specific chemical reactions that replace hydrogen atoms with deuterium and incorporate carbon-13 into the molecular structure.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves multiple steps, including the purification and isolation of the final product to ensure high purity and isotopic enrichment. The production methods are designed to meet the stringent requirements of scientific research applications.
Chemical Reactions Analysis
Types of Reactions
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to track molecular transformations and reaction mechanisms.
Biology: Employed in metabolic studies to investigate biochemical pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes, particularly those requiring precise isotopic labeling.
Mechanism of Action
The mechanism of action of sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate involves its role as a labeled compound in various experimental setups. The isotopic labels (deuterium and carbon-13) allow researchers to track the compound’s behavior and interactions at the molecular level. This provides valuable insights into reaction mechanisms, metabolic pathways, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: The parent compound without isotopic labeling.
Sodium 3-methyl-2-oxobutanoate-13C: A similar compound with only carbon-13 labeling.
Sodium 3-methyl-2-oxobutanoate-d3: A similar compound with only deuterium labeling.
Uniqueness
Sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate is unique due to its dual isotopic labeling with both deuterium and carbon-13
Properties
Molecular Formula |
C5H7NaO3 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1; |
InChI Key |
WIQBZDCJCRFGKA-CKHMYQJJSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([13CH3])C(=O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



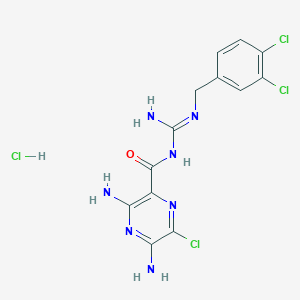


![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)

